molecular formula C69H107N4O35P (for A) B086643 Flavomycin CAS No. 11015-37-5

Flavomycin

Katalognummer B086643
CAS-Nummer: 11015-37-5
Molekulargewicht: 1583.6 g/mol
InChI-Schlüssel: PERZMHJGZKHNGU-JGYWJTCASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Flavomycin, a phosphoglycolipid antibiotic produced by various species of Streptomycetes, is known to interfere with the formation of lipid-linked saccharides in the dolichyl phosphate pathway, which is essential for glycoprotein synthesis in organisms. It affects the synthesis of these glycolipids to different extents, showing a notable inhibition of the formation of dolichyl phosphate glucose, which is crucial for the synthesis of larger-sized oligosaccharides mediated by lipid-bound mannose (Bause & Legler, 1982).

Synthesis Analysis

The synthesis of compounds structurally related to Flavomycin, such as moenocinol, has been studied. Moenocinol is a component of Moenomycin A, an antibiotic effective against peptidoglycan biosynthesis in bacterial cell walls. The synthesis of moenocinol from isoprenoid precursors outlines a foundational approach that could be reflective of the synthetic pathways involved in Flavomycin production, highlighting the complexity and specificity of antibiotic biosynthesis processes (Welzel et al., 1984).

Wissenschaftliche Forschungsanwendungen

Application in Poultry Farming

  • Summary of the Application: Flavomycin is used as a growth promoter in broiler chickens. It is added to the diet of the chickens to improve their digestion of energy and protein in the feed .
  • Methods of Application: In one study, 1-day-old broiler chickens were randomly divided into six groups. Two groups were fed each one of the diets—the control diet (CON), the flavomycin at 10 mg/kg diet (AntiG+), and the colistin sulfate at 40 mg/kg diet (AntiG−), for 5 days .
  • Results or Outcomes: The study found that flavomycin significantly reduced the feed intake and body weight gain, and increased the feed conversion ratio. It also increased the inflammatory expressions of NF-κB and MyD88 genes and reduced the expressions of claudin-1, occludin and mucin-2 tight junction genes in the intestines .

Application in Rumen Microbiology

  • Summary of the Application: Flavomycin is used in the study of ruminal bacteria, specifically Prevotella bryantii. The antibiotic is used to explore the adaptation mechanism of this bacterium .
  • Methods of Application: The study involved growing the bacterium in the presence of flavomycin (2 and 20 μg ml −1). The growth patterns were observed on solid medium .
  • Results or Outcomes: The study found that growth in the presence of flavomycin was characterized by a concentration-dependent increase in the length of the lag phase, which decreased after previous flavomycin exposure. Proteomic analysis indicated upregulation of three native proteins occurred following flavomycin adaptation .

Application in Enterococci Research

  • Summary of the Application: Flavomycin is used in the study of enterococci. It has a complex spectrum of activity against enterococci, with some species being naturally resistant and others susceptible .
  • Methods of Application: The study investigated the influence of different substances on the in vitro action of flavomycin. Proteins added to Mueller–Hinton II medium had a strong deleterious effect on the activity of flavomycin, glucose had no effect and starch decreased the activity of flavomycin .
  • Results or Outcomes: The study found that slight differences in the composition of the susceptibility test medium affected the MIC results obtained, indicating that strict standardization of the test medium is necessary .

Application in Resistance Gene Transfer Research

  • Summary of the Application: Flavomycin is used in the study of antimicrobial resistance (AMR) gene transfer. It has been found to inhibit the transfer of resistance genes .
  • Methods of Application: The study looked at the effect of Flavomycin on the transfer of specific resistance genes, such as extended-spectrum ß-lactamase (ESBL) and vanA genes .
  • Results or Outcomes: The study found that Flavomycin decreases the transfer of antimicrobial genes between bacteria, making it an interesting option to combat AMR development on-farm .

Zukünftige Richtungen

Recent research suggests that the use of Flavomycin as a feed additive might decrease the dissemination of relevant resistance genes in animal production . As such, Flavomycin is not only interesting in terms of improving production but also fits into the wider category of food safety and antimicrobial resistance mitigation .

Eigenschaften

IUPAC Name

(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H107N4O35P/c1-30(2)15-14-17-31(3)18-19-33(5)22-25-68(9,10)24-13-12-16-32(4)23-26-96-41(60(88)89)29-98-109(94,95)108-66-56(57(107-67(70)92)69(11,93)58(106-66)61(90)91)105-63-44(72-36(8)76)47(81)54(40(101-63)28-97-64-51(85)48(82)45(79)39(27-74)100-64)103-62-43(71-35(7)75)46(80)53(34(6)99-62)102-65-52(86)49(83)50(84)55(104-65)59(87)73-42-37(77)20-21-38(42)78/h13,15,18,23-24,34,39-41,43-58,62-66,74,77,79-86,93H,5,12,14,16-17,19-22,25-29H2,1-4,6-11H3,(H2,70,92)(H,71,75)(H,72,76)(H,73,87)(H,88,89)(H,90,91)(H,94,95)/b24-13+,31-18+,32-23+/t34?,39-,40-,41-,43-,44-,45-,46-,47-,48+,49+,50-,51-,52-,53-,54-,55+,56-,57-,58-,62+,63+,64-,65-,66-,69+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERZMHJGZKHNGU-XIGAONJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C(C(C(OC3OP(=O)(O)OCC(C(=O)O)OCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H]([C@]([C@H](O[C@@H]3OP(=O)(O)OC[C@H](C(=O)O)OC/C=C(\C)/CC/C=C/C(C)(C)CCC(=C)C/C=C(\C)/CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)C(=O)NC6=C(CCC6=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H107N4O35P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bambermicina

CAS RN

11015-37-5
Record name Bambermycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4,650
Citations
CJ Wang, SP Wang, H Zhou - Animal Feed Science and Technology, 2009 - Elsevier
This study focused on the effects of three additives given together with a hay/concentrate-based diet on nutrient digestibility, rumen fermentation, and methane emission from sheep. The …
Number of citations: 236 www.sciencedirect.com
E Demir, K Kilinc, Y Yildirim, F Dincer, H Eseceli - Archiva zootechnica, 2008 - ibna.ro
This study was conducted to compare the effects of mint, sage, thyme and flavomycin in wheat-based (400g wheat/kg diet) enzyme supplemented broiler diets on growth performance, …
Number of citations: 132 ibna.ro
AS Fairchild, JL Grimes, FT Jones, MJ Wineland… - Poultry Science, 2001 - Elsevier
The effects of hen age, Escherichia coli, and dietary Bio-Mos® and Flavomycin® on poult performance from 1 to 21 d were studied. Day-of-hatch BUTA (BIG-6) male poults were …
Number of citations: 164 www.sciencedirect.com
E Esteve-Garcia, J Brufau, A Perez-Vendrell, A Miquel… - Poultry Science, 1997 - Elsevier
The objective of the study was to determine the effects of two enzyme preparations containing beta-glucanase and xylanase activities on barley- and wheat-based diets, respectively, for …
Number of citations: 105 www.sciencedirect.com
SD Sharifi, A Dibamehr, H Lotfollahian, B Baurhoo - Poultry Science, 2012 - Elsevier
This study was conducted with broilers to evaluate the effects of growth-promoting antibiotic (flavomycin) and probiotic (7 bacterial species) supplementation in diets containing soybean …
Number of citations: 76 www.sciencedirect.com
NM Bolder, JA Wagenaar, FF Putirulan, KT Veldman… - Poultry Science, 1999 - Elsevier
… to satisfy the new EU requirement for the commercial products Flavomycin and Sacox. … product Flavomycin 805, is derived from a fermentation process. Flavomycin 80 contains the …
Number of citations: 105 www.sciencedirect.com
BJM Lemos, FGF Castro, LS Santos… - Journal of Animal …, 2016 - academic.oup.com
… /kg DM, flavomycin at 4.4 mg/kg DM, and monensin at 20 mg/kg DM plus flavomycin at 2.2 mg/… DM and monensin at 20 mg/kg DM plus flavomycin at 4.4 mg/kg DM. Experimental periods …
Number of citations: 43 academic.oup.com
YA Attia, HS Zeweil, AA Alsaffar, AS El-Shafy - Arch. Geflügelk, 2011 - researchgate.net
… The treatments were no supplementation (control) and flavomycin supplementation at 0.5 g/kg. Flavomycin is a phosphoglycolipid antibiotic of the moenomycin group that is produced …
Number of citations: 55 www.researchgate.net
S He, Z Zhou, Y Liu, Y Cao, K Meng, P Shi, B Yao… - Archives of …, 2010 - Springer
… Dietary flavomycin only reduced the OTU intensity … flavomycin, and when flavomycin and florfenicol were added in combination, the effect of florfenicol overshadowed that of flavomycin. …
Number of citations: 50 link.springer.com
SH Jeong, YK Song, JH Cho - Regulatory Toxicology and Pharmacology, 2009 - Elsevier
… disruption effect of ciprofloxacin, flavomycin, olaquindox and colistin … for flavomycin and Eubacterium spp. for olaquindox. MIC … for ciprofloxacin, 0.25 and 1 for flavomycin, 0.125 and 3 for …
Number of citations: 67 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.